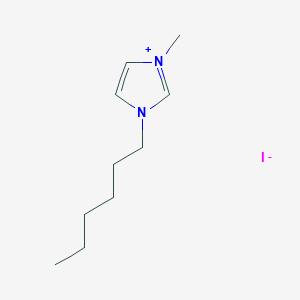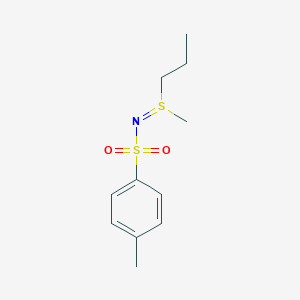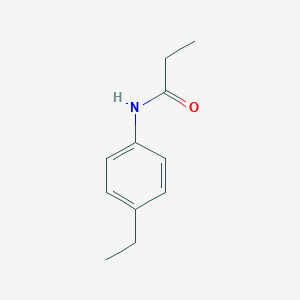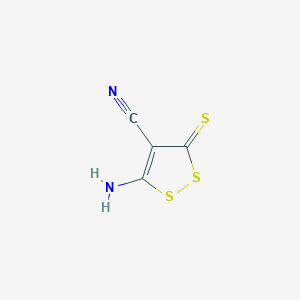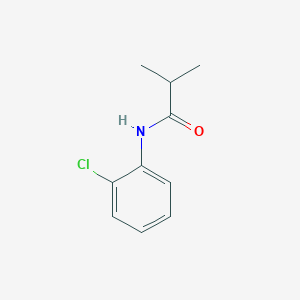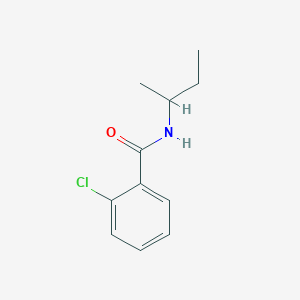
Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Vue d'ensemble
Description
Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, also known as MMOTNC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMOTNC is a tetrahydronaphthalene derivative that has a unique molecular structure, which makes it an interesting compound to study.
Mécanisme D'action
The mechanism of action of Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and DNA replication. Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Effets Biochimiques Et Physiologiques
Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-proliferative activity, and apoptosis induction in cancer cells. Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been shown to have antioxidant activity by scavenging free radicals and preventing oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate in lab experiments is its unique molecular structure, which makes it an interesting compound to study. Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate in lab experiments is its cytotoxicity, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate. One direction is to further investigate its potential as an anti-cancer agent and to develop new derivatives with improved pharmacological properties. Another direction is to study its potential as a scaffold for the design of new drugs with unique properties. Additionally, Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can be used as a building block for the synthesis of new materials with interesting properties, such as optoelectronic and magnetic materials.
Conclusion:
In conclusion, Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves a multi-step process, and it has been studied for its potential as an anti-cancer agent, as a scaffold for drug discovery, and in material science. The mechanism of action of Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and DNA replication. Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has various biochemical and physiological effects, including cytotoxicity, anti-proliferative activity, and apoptosis induction in cancer cells. While there are advantages and limitations to using Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate in lab experiments, there are several future directions for its study, including its potential as an anti-cancer agent, scaffold for drug discovery, and building block for new materials.
Méthodes De Synthèse
The synthesis of Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves a multi-step process, which includes the condensation of 2-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with methanol and thionyl chloride to obtain methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate. The reaction is carried out under reflux conditions, and the final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been studied for its potential as an anti-cancer agent, as it has shown cytotoxic activity against various cancer cell lines. In drug discovery, Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been used as a scaffold for the design of new drugs with improved pharmacological properties. In material science, Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
methyl 6-methoxy-2-methyl-1-oxo-3,4-dihydronaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-14(13(16)18-3)7-6-9-8-10(17-2)4-5-11(9)12(14)15/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZAWFOWYOKRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1=O)C=CC(=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291102 | |
| Record name | Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
CAS RN |
38840-94-7 | |
| Record name | NSC73132 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




